Pyridine, 3,4,5-trichloro-2,6-difluoro-
Description
Contextualizing Halogenated Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Halogenated pyridine derivatives are a class of compounds that play a pivotal role in modern organic chemistry, particularly in the agrochemical and pharmaceutical industries. agropages.com The introduction of halogen atoms onto the pyridine ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. lookchem.com For instance, fluorinated pyridines are extensively used in the development of herbicides, insecticides, and fungicides. nih.gov The high efficiency and low toxicity of many pyridine-based pesticides have established them as a cornerstone of modern crop protection. agropages.com
Strategic Importance of Specific Halogenation Patterns in Chemical Synthesis and Design
The precise placement of different halogen atoms on the pyridine ring is of paramount strategic importance in chemical synthesis. The varying reactivity of carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. nih.gov In the case of Pyridine, 3,4,5-trichloro-2,6-difluoro-, the presence of both highly electronegative fluorine atoms and more labile chlorine atoms provides multiple reactive sites for sequential and regioselective transformations.
The fluorine atoms at the 2- and 6-positions, alpha to the nitrogen, are particularly activated towards nucleophilic aromatic substitution (SNAr). lookchem.com This allows for the introduction of a wide range of nucleophiles at these positions. Conversely, the chlorine atoms at the 3, 4, and 5-positions can participate in various transition-metal-catalyzed cross-coupling reactions, offering another avenue for molecular diversification. This differential reactivity is a key feature that synthetic chemists exploit to build complex molecular architectures. Computational studies have been employed to understand and predict the regioselectivity of these substitution reactions on polychlorinated pyridines. nih.gov
Scope and Research Trajectories Pertaining to Pyridine, 3,4,5-trichloro-2,6-difluoro-
Research concerning Pyridine, 3,4,5-trichloro-2,6-difluoro- is primarily focused on its utility as a versatile synthetic intermediate. The compound is often prepared from the more readily available pentachloropyridine (B147404) through a halogen exchange (HALEX) reaction, where chlorine atoms are selectively replaced by fluorine. google.comgoogle.comgoogleapis.com This process itself is a subject of research to optimize reaction conditions and improve yields. nih.gov
The primary research trajectory for this compound involves its use as a scaffold to synthesize more complex molecules with potential biological activity. Its potential applications lie in the synthesis of novel agrochemicals and pharmaceuticals due to its unique electronic and steric properties. lookchem.com The presence of multiple halogen atoms allows for extensive functionalization, making it a valuable starting material for creating libraries of compounds for high-throughput screening. lookchem.com While specific, large-scale applications are not yet widely documented in publicly available literature, the compound is listed in the inventories of several chemical suppliers, indicating its use in ongoing research and development. Patents related to halogen exchange reactions and the synthesis of fluorinated pyridines suggest the commercial interest in compounds of this class as precursors to valuable end-products. google.comgoogle.comgoogleapis.comgoogle.com Future research is likely to focus on the development of novel synthetic methodologies that exploit the differential reactivity of the C-F and C-Cl bonds in this molecule, leading to the discovery of new chemical entities with desired properties.
Structure
3D Structure
Properties
CAS No. |
5958-25-8 |
|---|---|
Molecular Formula |
C5Cl3F2N |
Molecular Weight |
218.41 g/mol |
IUPAC Name |
3,4,5-trichloro-2,6-difluoropyridine |
InChI |
InChI=1S/C5Cl3F2N/c6-1-2(7)4(9)11-5(10)3(1)8 |
InChI Key |
XOUHUCXTEKWSMO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 3,4,5 Trichloro 2,6 Difluoro
Historical Evolution of Polyhalogenated Pyridine (B92270) Synthesis
The journey to synthesize polyhalogenated pyridines has been a gradual evolution, marked by the need to overcome the inherent low reactivity of the pyridine nucleus towards halogenation. Early attempts dating back to the late 19th and early 20th centuries often required harsh reaction conditions, such as high temperatures and pressures, and frequently resulted in low yields and mixtures of isomers.
A significant breakthrough came with the development of vapor-phase chlorination processes. These methods, carried out at elevated temperatures (typically above 300°C), allowed for the direct chlorination of pyridine to produce a range of chlorinated pyridines, including the crucial precursor, pentachloropyridine (B147404). nih.gov Another classical approach involved the use of phosphorus pentachloride (PCl5), which could also achieve polychlorination, albeit often with long reaction times and the formation of complex product mixtures. chemicalbook.com
The landscape of polyhalogenated pyridine synthesis was further transformed by the introduction of halogen exchange reactions. This pivotal development allowed for the conversion of more readily available polychlorinated pyridines into their fluoro- and bromo-analogues. The ability to selectively replace chlorine atoms with fluorine, in particular, opened up new avenues for creating novel and highly functionalized pyridine derivatives. This historical progression from direct, often non-selective, halogenation to more controlled halogen exchange methods laid the essential groundwork for the targeted synthesis of compounds like 3,4,5-trichloro-2,6-difluoropyridine.
Precursor Design and Strategic Functionalization for the 3,4,5-trichloro-2,6-difluoropyridine Scaffold
The synthesis of 3,4,5-trichloro-2,6-difluoropyridine is not a de novo construction of the ring with the desired halogenation pattern. Instead, it relies on the strategic modification of a pre-existing, fully chlorinated pyridine core. The primary precursor for this transformation is pentachloropyridine.
Regioselective Halogenation Strategies for Pyridine Nucleus Modification
Achieving the specific substitution pattern of pentachloropyridine requires overcoming the electronic deactivation of the pyridine ring. Direct electrophilic chlorination of pyridine is challenging and generally requires forcing conditions. One of the most effective industrial methods is high-temperature, vapor-phase chlorination of pyridine, which can lead to the exhaustive chlorination of the ring to yield pentachloropyridine. nih.govgoogle.com
For more controlled or laboratory-scale syntheses, strategies often involve activating the pyridine ring. One common approach is the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack, thereby allowing for more regioselective halogenation at specific positions. However, for the synthesis of the fully chlorinated precursor, direct and exhaustive chlorination under vigorous conditions remains a primary route.
Cycloaddition and Condensation Approaches for Substituted Pyridine Ring Construction
While not the primary route to 3,4,5-trichloro-2,6-difluoropyridine itself, cycloaddition and condensation reactions are fundamental in creating a wide array of substituted pyridine rings which can be precursors to other polyhalogenated pyridines. These methods build the pyridine core from acyclic precursors.
One of the most well-known methods is the Hantzsch pyridine synthesis , a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This versatile reaction allows for the formation of dihydropyridines which can then be oxidized to the corresponding pyridines.
Another powerful strategy is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt. rsc.orgnih.gov This method is highly efficient for constructing polysubstituted pyridines. Formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones also provide a practical route to various tri- and tetrasubstituted pyridine scaffolds. acs.org These de novo synthesis approaches offer the advantage of installing various substituents on the pyridine ring from the outset, which can then be further modified. For instance, a strategically placed functional group could direct subsequent halogenation steps.
Multi-step Synthetic Sequences Leading to Pyridine, 3,4,5-trichloro-2,6-difluoro-
The most direct and established synthetic route to Pyridine, 3,4,5-trichloro-2,6-difluoro- involves a two-step sequence starting from the readily available pentachloropyridine.
Step 1: Synthesis of the Precursor, Pentachloropyridine
As previously mentioned, the synthesis of pentachloropyridine is typically achieved through the high-temperature, vapor-phase chlorination of pyridine. This process is generally carried out at temperatures ranging from 300°C to 500°C. nih.govgoogle.com
Step 2: Halogen Exchange Fluorination
The key transformation in the synthesis of the target compound is the selective replacement of two chlorine atoms in pentachloropyridine with fluorine atoms. This is accomplished through a nucleophilic aromatic substitution reaction known as a halogen exchange (HALEX) reaction.
The reaction involves treating pentachloropyridine with a suitable fluorinating agent. Potassium fluoride (B91410) (KF) is a commonly used and cost-effective source of fluoride ions. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. google.comgoogleapis.comgoogle.com The regioselectivity of the fluorination is directed to the 2- and 6-positions of the pyridine ring, which are the most activated positions for nucleophilic attack.
| Reactant | Reagent | Solvent | Temperature | Product | Yield |
| Pentachloropyridine | Potassium Fluoride (KF) | N-methylpyrrolidone (NMP) | 150-200°C | Pyridine, 3,4,5-trichloro-2,6-difluoro- | High |
This table presents typical conditions for the halogen exchange fluorination of pentachloropyridine. Specific reaction times and molar ratios of reactants can be optimized to maximize yield and purity.
Advanced Synthetic Techniques for Enhanced Yield, Purity, and Selectivity
To improve the efficiency and selectivity of the synthesis of halogenated pyridines, including 3,4,5-trichloro-2,6-difluoro-pyridine, researchers have explored advanced synthetic techniques, with a particular focus on catalysis.
Catalytic Approaches in Halogenated Pyridine Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of halogenated pyridine synthesis, catalytic approaches are primarily focused on the halogen exchange step.
Phase-transfer catalysts (PTCs) are often employed in halogen exchange reactions to enhance the reactivity of the fluoride salt. Quaternary ammonium or phosphonium (B103445) salts can facilitate the transfer of fluoride ions from the solid phase (e.g., KF) to the organic phase where the polychlorinated pyridine is dissolved. This increases the effective concentration of the nucleophile and can lead to faster reaction rates and lower required temperatures.
Recent advancements in catalysis have also explored the use of transition metals to mediate or catalyze fluorination reactions. While not yet standard for the bulk production of 3,4,5-trichloro-2,6-difluoro-pyridine, research into transition-metal-catalyzed C-H fluorination and nucleophilic fluorination of aryl chlorides holds promise for future synthetic strategies. mdpi.com These methods could potentially offer alternative routes to fluorinated pyridines with even greater control over regioselectivity and under milder conditions.
Flow Chemistry and Continuous Processing for Pyridine, 3,4,5-trichloro-2,6-difluoro- Production
While specific literature on the flow chemistry synthesis of 3,4,5-trichloro-2,6-difluoro-pyridine is limited, continuous processing principles have been successfully applied to the production of structurally related compounds, suggesting a viable pathway for industrial-scale manufacturing. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reactants at any given time, and greater consistency in product quality. researchgate.net
For instance, a patented process for the preparation of 3,5-dichloro-2,4,6-trifluoropyridine (B155018)—another product derived from pentachloropyridine—describes a continuous operation. In this setup, pentachloropyridine is continuously fed into a reactor containing a slurry of potassium fluoride in N-methyl-pyrrolidone. google.com Simultaneously, the desired product, 3,5-dichloro-2,4,6-trifluoropyridine, is continuously removed from the reaction mixture by distillation as it is formed. google.com
This approach offers several benefits:
Improved Control: The continuous addition of reactant and removal of product allows for precise control over reaction time and concentration profiles.
Minimized Byproducts: By distilling the product as it forms, its residence time in the hot reaction mixture is minimized, reducing the likelihood of subsequent, undesired over-fluorination reactions. google.com
Enhanced Efficiency: The process can be run for extended periods without shutdown, leading to higher throughput compared to batch processing. google.com
Given the similarities in reactants and reaction conditions, such a continuous-flow distillation model could be adapted for the selective synthesis of 3,4,5-trichloro-2,6-difluoro-pyridine. Optimization of parameters like residence time, temperature, and reactant stoichiometry would be crucial to maximize the yield of the desired difluorinated product while suppressing the formation of other isomers.
| Parameter | Batch Processing | Continuous Flow Processing |
| Mode of Operation | Reactants are charged at the start; product is removed at the end. | Reactants are continuously fed; product is continuously removed. google.com |
| Heat & Mass Transfer | Often limited, can lead to localized hot spots and poor mixing. | Highly efficient due to high surface-area-to-volume ratios in microreactors. researchgate.net |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better temperature control. nih.gov |
| Scalability | Scaling up can be complex and may require significant process redesign. | Scaled by "numbering-up" (running multiple systems in parallel) or by operating for longer durations. researchgate.net |
| Product Consistency | Potential for batch-to-batch variability. | Generally provides higher consistency and uniform product quality. |
Principles of Sustainable and Green Chemistry in the Synthesis of Halogenated Pyridines
The synthesis of halogenated pyridines, including 3,4,5-trichloro-2,6-difluoro-pyridine, can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. acs.org These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. rasayanjournal.co.inrsc.org
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. In Halex reactions, optimizing for selectivity to minimize the formation of isomeric byproducts is a key waste prevention strategy. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The Halex reaction is an SNAr substitution, which can have high atom economy, as the main byproduct is a salt (e.g., KCl) derived directly from the exchanged atoms. acs.org
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. While the product itself has inherent properties, the choice of solvents like DMSO or NMP, which have toxicity and disposal challenges, is a key area for green improvement.
Designing Safer Chemicals: This principle focuses on the final product's function and toxicity, which is outside the scope of synthetic methodology.
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. The high-boiling polar aprotic solvents used in Halex reactions are effective but present recovery and purification challenges. Research into solvent-free conditions or more benign, recyclable solvents like ionic liquids could be a green alternative. rasayanjournal.co.in
Design for Energy Efficiency: Energy requirements should be minimized. The high temperatures (150-200°C) required for Halex reactions represent a significant energy input. The development of more active catalysts could lower the activation energy and allow for milder reaction conditions. acs.org
Use of Renewable Feedstocks: The starting materials for halogenated pyridines are typically derived from petrochemical sources. This principle is a broader challenge for the chemical industry.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. The direct Halex reaction on pentachloropyridine avoids the need for protecting groups, aligning well with this principle. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of phase-transfer catalysts or other catalysts can enhance the rate and selectivity of Halex reactions, reducing the need for large excesses of fluoride salts and potentially lowering reaction temperatures. google.comrasayanjournal.co.in
Design for Degradation: This principle relates to the environmental fate of the final product.
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control during the synthesis to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. Transitioning from batch to continuous flow processing is a key strategy for improving the inherent safety of these high-temperature reactions. acs.org
Purification and Isolation Methodologies for Research Scale Synthesis of Pyridine, 3,4,5-trichloro-2,6-difluoro-
The workup of a Halex reaction for 3,4,5-trichloro-2,6-difluoro-pyridine typically involves the separation of the desired product from the reaction solvent, unreacted starting materials, excess fluoride salts, and the resulting chloride salts. On a research scale, a combination of techniques is employed to isolate and purify the target compound.
The primary challenge in purification is the separation of 3,4,5-trichloro-2,6-difluoro-pyridine from other chlorofluoropyridine isomers that may have formed. The product mixture can contain compounds with varying degrees of fluorination, such as tetrachloromonofluoropyridines or dichlorotrifluoropyridines. google.com
Common purification techniques include:
Distillation: Fractional distillation is a highly effective method for separating compounds with different boiling points. Given the presence of multiple halogenated pyridines, each with a distinct boiling point, vacuum fractional distillation is a preferred method for separating the components of the product mixture on a laboratory scale. google.com
Sublimation: For solid compounds with a sufficiently high vapor pressure, sublimation can be an effective purification technique to separate them from non-volatile impurities like inorganic salts. A related compound, 3,4,5,6-tetrachloro-2-cyanopyridine, is purified using a sublimation and capture method, indicating the viability of this approach for polychlorinated pyridines. google.com
Chromatography: Column chromatography, particularly using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate), is a standard and versatile method for separating complex mixtures in a research setting. It is highly effective at separating isomers and compounds with minor differences in polarity.
Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be a powerful technique for achieving high purity. This method relies on the differences in solubility between the desired product and impurities at different temperatures.
| Method | Principle of Separation | Applicability & Notes |
| Fractional Distillation | Difference in boiling points. | Highly effective for liquid products. Often performed under vacuum to reduce boiling points and prevent decomposition. Mentioned for purification of related chlorofluoropyridines. google.com |
| Sublimation | Conversion of a solid directly to a gas, followed by condensation. | Useful for solid products to remove non-volatile impurities like salts. google.com |
| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Excellent for separating isomers and closely related compounds with different polarities. A standard research-scale technique. |
| Crystallization | Difference in solubility of the product and impurities in a solvent at varying temperatures. | Can yield very high purity material if a suitable solvent is found. Requires the product to be a solid at room temperature. |
Reactivity and Mechanistic Investigations of Pyridine, 3,4,5 Trichloro 2,6 Difluoro
Nucleophilic Aromatic Substitution (S_NAr) Reactions of Halogenated Pyridines
Nucleophilic aromatic substitution (S_NAr) is a primary reaction pathway for electron-poor aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction proceeds through an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate. masterorganicchemistry.com Heteroarenes like pyridine (B92270) are particularly susceptible to S_NAr reactions, often more so than their benzene (B151609) analogues, because the ring nitrogen atom helps to delocalize and stabilize the negative charge in the reaction intermediate. wikipedia.orgnih.gov
Influence of Trichloro- and Difluoro- Substituents on S_NAr Reactivity of the Pyridine Ring
The reactivity of the pyridine ring in 3,4,5-trichloro-2,6-difluoro-pyridine towards nucleophiles is profoundly enhanced by its substituents. The five halogen atoms (three chloro and two fluoro) and the endocyclic nitrogen atom all act as strong electron-withdrawing groups, rendering the pyridine ring highly electrophilic. masterorganicchemistry.comyoutube.com This extreme electron deficiency makes the compound exceptionally reactive towards nucleophilic attack, a common feature of polyhalogenated pyridines. googleapis.com
The influence of each substituent is position-dependent. Electron-withdrawing groups exert the strongest activating effect when they are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate that is formed during the reaction. masterorganicchemistry.comnih.gov In 3,4,5-trichloro-2,6-difluoro-pyridine, the fluorine atoms are at the 2- and 6-positions, and the chlorine atoms are at the 3-, 4-, and 5-positions. The ring nitrogen inherently activates the ortho (2,6) and para (4) positions to nucleophilic attack.
Regioselectivity and Chemoselectivity in Nucleophilic Substitution Reactions
In nucleophilic aromatic substitution reactions of polyhalogenated heterocycles, both regioselectivity (which position is attacked) and chemoselectivity (which halogen is displaced) are critical considerations.
Regioselectivity: Nucleophilic attack on the pyridine ring is strongly favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions) due to the ability of the nitrogen to stabilize the resulting anionic intermediate. wikipedia.orgyoutube.combaranlab.org In 3,4,5-trichloro-2,6-difluoro-pyridine, all these activated positions are occupied by halogens. The specific site of attack can be predicted by analyzing the electron density at each carbon atom; the most electron-deficient carbon is the most likely site for nucleophilic attack. baranlab.org Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most electrophilic sites. wuxiapptec.comwuxiapptec.com For polyhalogenated pyridines, the 4-position is often more reactive than the 2- or 6-positions. baranlab.org
Chemoselectivity: When multiple types of halogens are present, the nature of the leaving group becomes important. In S_NAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comresearchgate.net Consequently, the bond strength of the carbon-halogen bond is less critical than the ability of the halogen to activate the ring for attack through its inductive electron withdrawal. Fluorine is the most electronegative halogen, and therefore, C-F bonds are often preferentially cleaved over C-Cl bonds in S_NAr reactions. This trend is the reverse of what is observed in many other reaction types, such as transition metal-catalyzed cross-couplings.
For 3,4,5-trichloro-2,6-difluoro-pyridine, nucleophilic attack would be expected to preferentially replace one of the fluorine atoms at the 2- or 6-position, or the chlorine atom at the 4-position. The precise outcome depends on a balance of factors including the nucleophile, solvent, and steric effects. researchgate.net
| Position | Substituent | Activating Factors | Potential Leaving Group Ability (S_NAr) |
|---|---|---|---|
| 2 | Fluorine | Ortho to Nitrogen | High |
| 3 | Chlorine | Meta to Nitrogen | Low |
| 4 | Chlorine | Para to Nitrogen | Medium |
| 5 | Chlorine | Meta to Nitrogen | Low |
| 6 | Fluorine | Ortho to Nitrogen | High |
Kinetic and Thermodynamic Aspects of S_NAr Pathways
The S_NAr reaction of halogenated pyridines generally follows a two-step addition-elimination mechanism. researchgate.net The first step involves the attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.com This step disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction. researchgate.net
The activation energy for this step is lowered by the presence of strong electron-withdrawing groups, which stabilize the negative charge of the intermediate. wuxiapptec.comchemrxiv.org In 3,4,5-trichloro-2,6-difluoro-pyridine, the combined inductive effects of the five halogens and the resonance effect of the ring nitrogen provide substantial stabilization for the Meisenheimer complex, leading to a relatively fast reaction rate.
Electrophilic Aromatic Substitution Limitations and Potential for Indirect Functionalization
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic compounds. Conversely, for a molecule as electron-deficient as 3,4,5-trichloro-2,6-difluoro-pyridine, EAS reactions are extremely difficult, if not impossible, to achieve directly. The powerful deactivating effects of the three chloro, two fluoro, and the pyridinic nitrogen substituents make the ring highly resistant to attack by electrophiles.
Therefore, functionalization of the 3,4,5-trichloro-2,6-difluoro-pyridine core with electrophiles must be achieved through indirect methods. The most common and effective strategy is to utilize the existing halogen substituents as handles for transition metal-catalyzed cross-coupling reactions. These reactions, discussed in the following section, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring, effectively bypassing the limitations of EAS.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyridine, 3,4,5-trichloro-2,6-difluoro-
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl and heteroaryl halides. ub.eduethernet.edu.et For polyhalogenated substrates like 3,4,5-trichloro-2,6-difluoro-pyridine, these methods offer a route to selectively replace halogen atoms with a wide variety of organic groups. The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. ub.edu
In contrast to S_NAr reactions, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity allows for the selective functionalization of the C-Cl bonds in 3,4,5-trichloro-2,6-difluoro-pyridine while leaving the more robust C-F bonds intact. The positions most susceptible to oxidative addition of the palladium catalyst are generally the 2- and 6-positions, followed by the 4-position. baranlab.org However, given the much greater reactivity of C-Cl bonds, initial coupling is expected at the 3-, 4-, or 5-positions. Studies on pentachloropyridine (B147404) have shown that Suzuki-Miyaura reactions can be controlled to selectively substitute the halogens at the 2- and 6-positions. researchgate.net
Suzuki-Miyaura, Sonogashira, Heck, and Stille Coupling Applications for Pyridine Functionalization
A variety of well-established cross-coupling reactions can be applied to functionalize the 3,4,5-trichloro-2,6-difluoro-pyridine scaffold.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. nih.gov By carefully selecting the reaction conditions (catalyst, ligands, base, and stoichiometry), it is possible to achieve selective mono- or di-substitution on polyhalogenated pyridines. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The Sonogashira coupling is highly valuable for introducing alkynyl moieties, which are versatile functional groups for further synthetic transformations. nih.gov
Heck Coupling: The Heck reaction couples the halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed process is an effective method for vinylation of the pyridine ring. mdpi.com The reaction typically exhibits high stereoselectivity. organic-chemistry.org
Stille Coupling: This reaction involves the coupling of the halide with an organostannane (organotin) reagent. wikipedia.org The Stille reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. organic-chemistry.orgharvard.edu
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine (B6355638) | THF, DMF |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Often not required) | Toluene, Dioxane, THF |
Ligand Design and Catalyst Optimization for Selective Cross-Coupling Reactions
The selective functionalization of polyhalogenated heteroaromatics like Pyridine, 3,4,5-trichloro-2,6-difluoro- via palladium-catalyzed cross-coupling reactions is a significant challenge in synthetic chemistry. The presence of multiple, distinct halogen atoms (fluorine and chlorine) at various positions on the pyridine ring necessitates precise control over catalyst activity and selectivity to target a specific C-X bond. The optimization of these reactions hinges critically on ligand design and the careful selection of reaction parameters. researchgate.net
The primary challenge in cross-coupling reactions with 3,4,5-trichloro-2,6-difluoro-pyridine is achieving site-selectivity. Generally, in palladium-catalyzed reactions, the oxidative addition step is favored at carbon-halogen bonds in the order of C-I > C-Br > C-Cl, with C-F bonds being the least reactive. For this substrate, selectivity between the C-Cl bonds at the 3, 4, and 5 positions is the main hurdle. Conventional wisdom suggests that halides adjacent to the nitrogen atom are more reactive in N-heteroarenes. nih.gov However, the electronic and steric environment of each chlorine atom in 3,4,5-trichloro-2,6-difluoro-pyridine is different, allowing for potential catalyst-controlled selectivity.
Ligand design plays a pivotal role in modulating the outcome of these reactions. fishersci.ca Sterically hindered ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can direct the catalyst to a less sterically encumbered position. nih.gov For instance, a very bulky NHC ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Conversely, ligand-free conditions, often employing phase-transfer agents like tetra-n-butylammonium bromide (NBu4Br), can sometimes invert this selectivity, favoring the C4 position in Suzuki-Miyaura couplings of 2,4-dichloropyridines. nih.gov The choice of ligand also influences the rate of reductive elimination, the final step in the catalytic cycle, with bulky ligands often accelerating this process. fishersci.ca
Catalyst optimization extends beyond ligand choice to include the palladium precursor, base, and solvent. mdpi.com Common palladium sources like Pd(OAc)2 and Pd2(dba)3 are often used to generate the active Pd(0) catalyst in situ. nih.govmdpi.com The choice of base (e.g., K3PO4, Na2CO3) and solvent (e.g., 1,4-dioxane, toluene) is crucial for the transmetalation step, particularly in Suzuki-Miyaura reactions, and can significantly impact yield and selectivity. mdpi.comresearchgate.net For a highly halogenated, electron-deficient substrate, strong σ-donating ligands can increase the electron density on the palladium center, thereby accelerating the typically rate-determining oxidative addition step. fishersci.ca
| Substrate | Catalyst System | Primary Coupling Site | Key Feature | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyridine | Pd/IPr (N-Heterocyclic Carbene) | C4 | Sterically hindered ligand promotes coupling at the site distal to nitrogen. | nih.gov |
| 2,4-Dichloropyridine | PdCl2 / NBu4Br (Ligand-free) | C4 | Jeffery-type conditions provide remarkable C4-selectivity. | nih.gov |
| 2,5-Dichloropyridine | PdCl2 / NBu4Br (Ligand-free) | C5 | Unprecedented selectivity for the C-X bond distal to nitrogen. | nih.gov |
| Heteroaryl Chlorides | Pd(0) / Triarylphosphine | C2 (adjacent to N) | Traditional catalyst systems often favor the position activated by the heteroatom. | uwindsor.ca |
C-H Activation and Functionalization Strategies Adjacent to the Pyridine Ring
Direct C-H activation on the Pyridine, 3,4,5-trichloro-2,6-difluoro- nucleus is not feasible as the molecule does not possess any carbon-hydrogen bonds. nih.gov All positions on the pyridine ring are substituted with halogen atoms. Therefore, this section will discuss the theoretical strategies for C-H functionalization on derivatives of this compound, where a substituent bearing a C-H bond has been introduced.
The functionalization of pyridines via C-H activation is a topic of significant research interest, as the pyridine motif is prevalent in pharmaceuticals and agrochemicals. nih.govrsc.org The electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities. rsc.org Typically, C-H functionalization of pyridine derivatives is directed towards the C2 position, ortho to the nitrogen atom, due to the directing effect of the nitrogen lone pair in many transition metal-catalyzed reactions. acs.orgnih.gov
Should 3,4,5-trichloro-2,6-difluoropyridine be first functionalized via a cross-coupling reaction to introduce an alkyl or aryl substituent, subsequent C-H activation could be explored. For example, if an aryl group were introduced at the C4 position, strategies for C-H functionalization could target the ortho-positions of this new aryl substituent. This is a well-established strategy in organic synthesis, often employing palladium, rhodium, or iridium catalysts with a directing group. In this hypothetical scenario, the pyridine nitrogen itself could serve as the directing group to functionalize a C-H bond on an appended substituent.
Strategies for functionalizing more remote positions, such as meta C-H bonds, on pyridine rings are less common and often require more complex approaches. nih.gov These can involve the temporary conversion of the pyridine into a more electron-rich intermediate to facilitate electrophilic functionalization. nih.gov Given the extreme electron-deficient character of the 3,4,5-trichloro-2,6-difluoro-pyridine core, any substituent attached to it would experience a strong electron-withdrawing effect, making its C-H bonds less susceptible to many standard C-H activation protocols that proceed via oxidative addition.
Other Reactive Transformations of Pyridine, 3,4,5-trichloro-2,6-difluoro-
The reduction of the halogenated pyridine nucleus of 3,4,5-trichloro-2,6-difluoro-pyridine can proceed via two main pathways: reduction of the aromatic ring to a piperidine structure, and reductive dehalogenation. Often, these two processes occur concurrently, presenting a significant challenge for selectivity.
Catalytic hydrogenation is a primary method for pyridine reduction. nih.gov However, for halogenated pyridines, this process is complicated by competing dehalogenation. rsc.org The use of various heterogeneous catalysts such as palladium on carbon, rhodium on carbon, or platinum oxide is common for pyridine hydrogenation, but these reactions often require harsh conditions and can lead to the removal of halogen substituents. rsc.org Research on the hydrogenation of various halogenated pyridines using a Rhodium(III) oxide catalyst demonstrated that dehalogenation was a consistent outcome under the studied mild conditions. rsc.org
The susceptibility to dehalogenation depends on the halogen and its position. C-Cl bonds are generally more readily cleaved under hydrogenolysis conditions than C-F bonds. Therefore, the reduction of 3,4,5-trichloro-2,6-difluoro-pyridine would likely lead to a complex mixture of partially dechlorinated and/or fully saturated products. Achieving selective reduction of the pyridine ring while preserving all five halogen substituents would require highly specialized catalytic systems, potentially operating under very mild conditions or utilizing alternative reducing agents to avoid hydrogenolysis. Such selective transformations remain a formidable challenge in synthetic chemistry.
| Catalyst | Substrate Type | Typical Outcome | Reference |
|---|---|---|---|
| Rh₂O₃ | Halogenated Pyridines | Piperidine formation with concomitant dehalogenation. | rsc.org |
| Palladium on Carbon (Pd/C) | Unprotected Pyridines | Piperidine formation, often requires harsh conditions. Can cause dehalogenation. | rsc.org |
| Platinum Oxide (PtO₂) | Unprotected Pyridines | Effective for ring saturation, but can also lead to dehalogenation. | rsc.org |
| Pd-catalyzed Hydrogenation | 1,4-Dihydropyridines | Selective reduction of the alkene to yield a tetrahydropyridine. | nih.gov |
The oxidation of the highly electron-deficient 3,4,5-trichloro-2,6-difluoro-pyridine ring is expected to be challenging due to its aromatic stability, which is further enhanced by the presence of five electron-withdrawing halogen atoms. However, under forcing conditions with powerful oxidizing agents, ring opening is a theoretical possibility.
Ozonolysis is a potent oxidative cleavage reaction that breaks unsaturated carbon-carbon bonds (double or triple bonds). masterorganicchemistry.comwikipedia.org While most commonly applied to alkenes and alkynes, ozone can also react with aromatic systems, though typically requiring more vigorous conditions. khanacademy.orgyoutube.com The reaction involves the initial formation of an ozonide intermediate, which is then worked up to yield carbonyl compounds like aldehydes, ketones, or carboxylic acids. masterorganicchemistry.comwikipedia.org
Applying ozonolysis to 3,4,5-trichloro-2,6-difluoro-pyridine would involve an attack on the aromatic π-system. The extreme electron deficiency of the ring would make it highly resistant to the electrophilic attack of ozone. If the reaction were to proceed, it would likely lead to the cleavage of the pyridine ring, resulting in a mixture of highly functionalized, acyclic fragments. The precise nature of these fragments would depend on the positions of bond cleavage and the subsequent workup conditions (reductive or oxidative). masterorganicchemistry.com For instance, an oxidative workup using hydrogen peroxide would convert any aldehyde intermediates into carboxylic acids. masterorganicchemistry.com However, no specific literature detailing the ozonolysis of this particular compound is available, and such a reaction remains a hypothetical exploration of its reactivity.
The presence of multiple halogen atoms on the pyridine ring offers several avenues for organometallic transformations, most notably through halogen-metal exchange reactions. Lithiation is a powerful tool for the functionalization of halogenated pyridines. lookchem.com
For 3,4,5-trichloro-2,6-difluoro-pyridine, selective lithiation could potentially be achieved by treating the compound with an organolithium reagent such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures. The site of lithiation would be governed by a combination of factors, including the kinetic acidity of the (non-existent) ring protons, the directing effects of the nitrogen atom, and the relative ease of halogen-metal exchange for chlorine versus fluorine. Halogen-metal exchange typically occurs more readily with heavier halogens (I > Br > Cl), making the chlorine atoms the probable sites for lithiation over the fluorine atoms. The position of the exchange among the three chlorine atoms (C3, C4, C5) would be influenced by steric and electronic factors, with the C4 position often being a favorable site for nucleophilic attack or metalation in related systems. The resulting lithiated pyridine species is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents.
The formation of Grignard reagents from polyhalogenated pyridines is more complex. The initiation of Grignard reagent formation can be difficult, and side reactions are common. Direct reaction of magnesium metal with 3,4,5-trichloro-2,6-difluoro-pyridine would likely be challenging to control and could lead to a mixture of products resulting from reaction at different C-Cl bonds. semanticscholar.org The resulting Grignard reagent, if formed, could then be used in subsequent coupling reactions.
Computational and Theoretical Studies on Pyridine, 3,4,5 Trichloro 2,6 Difluoro
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) are employed to compute various molecular properties that dictate reactivity. researchgate.net For polyhalogenated systems, these calculations reveal the profound influence of halogen substituents on the electronic landscape of the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For Pyridine, 3,4,5-trichloro-2,6-difluoro-, the presence of five highly electronegative halogen atoms (three chlorine, two fluorine) is expected to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyridine. The strong electron-withdrawing nature of these substituents depletes the electron density of the aromatic ring, making the molecule a poor electron donor but a potent electron acceptor. wikipedia.org
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In this molecule, the nitrogen atom's lone pair typically creates a region of negative electrostatic potential. However, the powerful inductive effect of the adjacent fluorine atoms at the 2 and 6 positions would diminish this negative potential. Conversely, the regions around the halogen atoms, particularly the chlorine atoms, are expected to exhibit a positive electrostatic potential known as a "σ-hole," which is crucial for halogen bonding. nih.gov
| Parameter | Expected Value (Illustrative) | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Low electron-donating ability |
| LUMO Energy | -2.0 eV | High electron-accepting ability |
| HOMO-LUMO Gap | 6.5 eV | High kinetic stability |
The distribution of electron density within a molecule is non-uniform and can be quantified using various charge analysis schemes. khanacademy.orgucf.edu In Pyridine, 3,4,5-trichloro-2,6-difluoro-, the high electronegativity of the fluorine and chlorine atoms leads to a significant polarization of the C-F and C-Cl bonds, with partial negative charges (δ-) accumulating on the halogen atoms and partial positive charges (δ+) on the ring carbons to which they are attached. The nitrogen atom, being more electronegative than carbon, also draws electron density from the ring.
This charge distribution makes the pyridine ring highly electron-deficient, a characteristic feature of polyhalogenated heterocycles. uobabylon.edu.iq Bond order calculations, which indicate the number of chemical bonds between two atoms, would likely show that the C-F bonds are stronger and shorter than the C-Cl bonds, reflecting the greater electronegativity and smaller size of fluorine. The aromatic character of the ring would be maintained, though modulated by the substituents.
| Atom | Expected Mulliken Charge (e) |
|---|---|
| N1 | -0.45 |
| C2, C6 (bonded to F) | +0.50 |
| C3, C5 (bonded to Cl) | +0.20 |
| C4 (bonded to Cl) | +0.15 |
| F | -0.40 |
| Cl | -0.10 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. arxiv.org For a rigid aromatic system like Pyridine, 3,4,5-trichloro-2,6-difluoro-, conformational analysis is relatively straightforward as the ring structure is planar and does not have significant degrees of freedom.
The primary utility of MD simulations for this molecule is in studying its interactions with other molecules in condensed phases. researchgate.net These simulations can model key non-covalent interactions such as:
Halogen Bonding: The positive σ-holes on the chlorine atoms can act as Lewis acids, forming directional interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen atoms). MD protocols can be specifically parameterized to accurately model these interactions. nih.gov
π-π Stacking: The electron-deficient nature of the pyridine ring allows it to engage in favorable stacking interactions with electron-rich aromatic systems.
MD simulations are valuable for predicting how the molecule might bind to a biological target or self-assemble in a crystal lattice. nih.govmdpi.com
Prediction of Reaction Pathways and Transition States for Derivatization of Pyridine, 3,4,5-trichloro-2,6-difluoro-
The electron-deficient character of the Pyridine, 3,4,5-trichloro-2,6-difluoro- ring strongly dictates its chemical reactivity. Unlike benzene (B151609) or unsubstituted pyridine, it is highly resistant to electrophilic aromatic substitution. nih.gov Instead, it is primed for Nucleophilic Aromatic Substitution (SₙAr).
Computational chemistry can be used to predict the most likely pathways for such reactions. By calculating the energies of potential intermediates and transition states, researchers can determine the regioselectivity and activation energy for the substitution of a halogen atom by a nucleophile. The positions on the pyridine ring (ortho, meta, para to the nitrogen) exhibit different reactivities. Generally, positions 2, 4, and 6 are more activated towards nucleophilic attack. In this molecule, the fluorine atoms at positions 2 and 6 are typically better leaving groups than chlorine in SₙAr reactions under certain conditions, although this can be influenced by the specific nucleophile and reaction environment. Quantum chemical calculations can model the transition state structures and help rationalize the observed experimental outcomes for the derivatization of similar polyhalogenated pyridines. acs.org
Structure-Reactivity Relationship (SRR) Modeling for Halogenated Pyridines
Structure-Reactivity Relationship (SRR) modeling aims to correlate the structural features of a series of molecules with their chemical reactivity or biological activity. nih.gov For halogenated pyridines, SRR studies can quantify how the number, type (F, Cl, Br, I), and position of halogen substituents influence properties like reaction rates or binding affinities.
Computational descriptors derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment) can be used as variables in SRR models. For a series of related halogenated pyridines, one could establish a quantitative relationship between, for example, the LUMO energy and the rate of reaction with a specific nucleophile. Such models are valuable for designing new compounds with desired reactivity profiles without the need to synthesize and test every possible analogue. Studies on pyridine derivatives have shown that halogen atoms can significantly affect their biological activity. nih.govchemrxiv.org
Density Functional Theory (DFT) Applications in Understanding Halogen Bonding and Aromaticity Modulation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the nuances of polyhalogenated systems.
Halogen Bonding: DFT is instrumental in characterizing halogen bonds. nih.gov It can accurately compute the MEP to visualize and quantify the σ-hole on the chlorine atoms of Pyridine, 3,4,5-trichloro-2,6-difluoro-. The strength of the halogen bond is dependent on the polarizability of the halogen atom (I > Br > Cl > F). researchgate.net While fluorine is highly electronegative, it rarely participates as a halogen bond donor. researchgate.netchemrxiv.org DFT calculations can model the geometry and interaction energy of complexes formed between this molecule and a halogen bond acceptor, confirming the directional nature of this interaction. nih.govacs.org
Aromaticity Modulation: Aromaticity is a key concept in organic chemistry, and the pyridine ring is inherently aromatic. wikipedia.org However, the introduction of multiple electron-withdrawing substituents can modulate this property. DFT can be used to calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show that the aromaticity of Pyridine, 3,4,5-trichloro-2,6-difluoro- is reduced compared to unsubstituted pyridine due to the strong inductive effects of the halogens, which localize some of the π-electron density in the C-X bonds.
Role of Pyridine, 3,4,5 Trichloro 2,6 Difluoro As a Key Intermediate in Complex Molecule Synthesis
Precursor in Agrochemical Scaffold Development
The development of novel and effective agrochemicals is a continuous endeavor to address global food security and manage pest resistance. Pyridine-based scaffolds are a well-established class of agrochemicals, and 3,4,5-trichloro-2,6-difluoro-pyridine serves as a key starting material for the creation of new active ingredients.
Design Principles for Novel Agrochemically Relevant Scaffolds Derived from Pyridine (B92270), 3,4,5-trichloro-2,6-difluoro-
The design of new agrochemical scaffolds from 3,4,5-trichloro-2,6-difluoro-pyridine is guided by several key principles aimed at optimizing biological activity, selectivity, and environmental profile. The strategic incorporation of this intermediate allows for the introduction of a highly functionalized pyridine core, which can be tailored to interact with specific biological targets in pests, weeds, or fungi.
One fundamental design principle involves leveraging the electronic effects of the halogen substituents. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the electrophilicity of the pyridine ring, facilitating reactions with a wide range of nucleophiles. This allows for the systematic variation of substituents at different positions to fine-tune the molecule's properties. For instance, the replacement of a fluorine atom with a toxophore group can be a key step in creating a new active ingredient.
Another important consideration is the concept of "scaffold hopping," where the core structure of a known active molecule is replaced with a new scaffold that maintains the essential pharmacophoric features. 3,4,5-Trichloro-2,6-difluoro-pyridine provides a unique and rigid scaffold that can be decorated with various functional groups to mimic the spatial arrangement and electronic properties of existing pesticides, potentially leading to new modes of action or improved efficacy.
The metabolic stability of the final product is also a critical design parameter. The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in-vivo half-life of the agrochemical and enhancing its potency and duration of action. The chlorine atoms can also influence the metabolic fate of the molecule.
Table 1: Design Principles for Agrochemically Relevant Scaffolds
| Design Principle | Rationale |
| Introduction of Toxophores | Incorporation of functional groups known to impart pesticidal, herbicidal, or fungicidal activity. |
| Modulation of Physicochemical Properties | Adjustment of lipophilicity, solubility, and volatility for optimal uptake, translocation, and environmental fate. |
| Metabolic Stability Enhancement | Introduction of fluorine atoms to block metabolic pathways and increase persistence of the active form. |
| Target-Specific Interactions | Tailoring substituents to maximize binding affinity and selectivity for the intended biological target. |
Synthetic Pathways to Derivatized Pyridine-Based Active Ingredient Intermediates
The synthetic utility of 3,4,5-trichloro-2,6-difluoro-pyridine lies in its ability to undergo selective and sequential substitution reactions. The fluorine atoms at the 2- and 6-positions are generally more labile towards nucleophilic aromatic substitution (SNAr) than the chlorine atoms. This differential reactivity allows for a controlled and stepwise elaboration of the pyridine core.
A common synthetic strategy involves the initial displacement of one or both fluorine atoms with various nucleophiles, such as amines, alcohols, or thiols. These reactions are typically carried out under basic conditions and can be tuned to achieve mono- or di-substitution. The resulting intermediates can then undergo further functionalization at the less reactive chlorinated positions, often through cross-coupling reactions or other metal-catalyzed transformations.
For example, the reaction of 3,4,5-trichloro-2,6-difluoro-pyridine with an amine can yield a 2-amino-3,4,5-trichloro-6-fluoropyridine derivative. This intermediate can then be subjected to a Suzuki or Sonogashira coupling at one of the chloro-positions to introduce a new carbon-carbon bond, leading to a more complex and potentially biologically active scaffold.
Building Block for Pharmaceutical Intermediates and Specialty Chemicals
The versatility of 3,4,5-trichloro-2,6-difluoro-pyridine extends beyond the agrochemical sector into the synthesis of pharmaceutical intermediates and a range of specialty chemicals. Its highly functionalized nature makes it an attractive starting material for creating diverse molecular frameworks.
Incorporation into Nitrogen-Containing Heterocycles for Medicinal Chemistry Research
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. 3,4,5-Trichloro-2,6-difluoro-pyridine serves as a valuable building block for the synthesis of novel and complex heterocyclic systems with potential therapeutic applications.
The reactivity of the fluorine atoms allows for the annulation of new rings onto the pyridine core. For instance, reaction with a bifunctional nucleophile can lead to the formation of fused heterocyclic systems, such as pyridopyrimidines or pyridotriazines. These scaffolds are of significant interest in drug discovery due to their diverse biological activities. The chlorine atoms can be retained for later-stage functionalization to optimize pharmacological properties like potency, selectivity, and metabolic stability.
Development of Advanced Materials Precursors, including Monomers and Polymers
The unique electronic and structural features of 3,4,5-trichloro-2,6-difluoro-pyridine make it a candidate for the development of advanced materials. The presence of multiple reactive sites allows for its use as a cross-linking agent or as a monomer in polymerization reactions.
For example, the difluoro-substituted positions can undergo polycondensation reactions with diols or diamines to form novel polyethers or polyamines. The resulting polymers would possess a high density of halogen atoms, which could impart desirable properties such as flame retardancy, high refractive index, and thermal stability. The trichloro-substituted backbone offers further opportunities for post-polymerization modification to fine-tune the material's properties.
Utilization in Fine Chemical Synthesis for Industrial Applications
In the broader context of fine chemical synthesis, 3,4,5-trichloro-2,6-difluoro-pyridine is a valuable intermediate for producing a variety of specialty chemicals. Its utility stems from its ability to introduce a highly halogenated pyridine moiety into a target molecule, which can be desirable for a range of industrial applications, including the synthesis of dyes, pigments, and electronic materials.
The selective reactivity of its halogen atoms allows for the controlled introduction of different functional groups, enabling the synthesis of a wide array of derivatives with specific properties. This makes it a key component in the toolbox of synthetic chemists working on the development of new and innovative chemical products.
Strategy in Diversifying Chemical Libraries through Pyridine, 3,4,5-trichloro-2,6-difluoro- Derivatization
The primary strategy for diversifying chemical libraries using Pyridine, 3,4,5-trichloro-2,6-difluoro- hinges on the principles of nucleophilic aromatic substitution (SNAr). The fluorine atoms at the 2- and 6-positions of the pyridine ring are excellent leaving groups, making these positions susceptible to attack by a wide range of nucleophiles. lookchem.com The electron-withdrawing nature of the three chlorine atoms further activates the pyridine ring towards nucleophilic attack, facilitating these substitution reactions.
A key aspect of this strategy is the potential for sequential or tandem substitution reactions. The two fluorine atoms are chemically distinct, which can allow for regioselective substitution under carefully controlled reaction conditions. lookchem.comresearchgate.net This enables the introduction of two different nucleophiles in a stepwise manner, significantly expanding the diversity of the resulting product library from a single starting scaffold.
The process typically involves reacting Pyridine, 3,4,5-trichloro-2,6-difluoro- with a variety of nucleophiles, such as amines, alcohols, thiols, and organometallic reagents. By systematically varying the nucleophile, a large number of derivatives with distinct physicochemical properties can be generated. This approach is highly amenable to parallel synthesis and high-throughput screening techniques, which are central to modern drug discovery and materials research.
The derivatization can be tailored to explore specific structure-activity relationships (SAR). For instance, a library of amine derivatives can be synthesized to probe the effect of different substituents on the biological activity of a lead compound. Similarly, libraries with varying lipophilicity, polarity, and steric bulk can be created by choosing appropriate nucleophiles.
The following table illustrates a conceptual framework for the diversification of Pyridine, 3,4,5-trichloro-2,6-difluoro- through reaction with various classes of nucleophiles.
Table 1: Conceptual Derivatization of Pyridine, 3,4,5-trichloro-2,6-difluoro- for Chemical Library Generation
| Nucleophile Class | Example Nucleophile | Potential Derivative Structure | Desired Property Modification |
|---|---|---|---|
| Primary Amines | Benzylamine | 2-Benzylamino-3,4,5-trichloro-6-fluoropyridine | Introduction of aromatic and flexible side chains |
| Secondary Amines | Morpholine | 2-Morpholino-3,4,5-trichloro-6-fluoropyridine | Increased polarity and hydrogen bond acceptors |
| Anilines | p-Anisidine | 2-(4-Methoxyphenyl)amino-3,4,5-trichloro-6-fluoropyridine | Modulation of electronic properties and planarity |
| Alcohols/Phenols | Phenol | 2-Phenoxy-3,4,5-trichloro-6-fluoropyridine | Introduction of rigid aromatic linkers |
Detailed research has demonstrated the utility of related 3-substituted-2,6-difluoropyridines in the synthesis of 2,3,6-trisubstituted pyridines through tandem SNAr reactions. lookchem.comresearchgate.net This established reactivity profile strongly supports the feasibility of applying similar strategies to Pyridine, 3,4,5-trichloro-2,6-difluoro- for the generation of highly functionalized and diverse chemical libraries. The resulting polysubstituted pyridine cores are prevalent scaffolds in many biologically active compounds. lookchem.com
Advanced Analytical Methodologies for Research on Pyridine, 3,4,5 Trichloro 2,6 Difluoro
High-Resolution Spectroscopic Techniques for Mechanistic Elucidation and Structural Confirmation in Complex Reactions
High-resolution spectroscopic methods provide detailed molecular-level information, which is indispensable for characterizing Pyridine (B92270), 3,4,5-trichloro-2,6-difluoro- and understanding its behavior in chemical reactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with a complex substitution pattern like Pyridine, 3,4,5-trichloro-2,6-difluoro-, advanced NMR methods are particularly insightful.
Two-Dimensional (2D) NMR Spectroscopy offers a powerful approach to unravel the intricate network of spin-spin couplings within the molecule. Techniques such as COSY (Correlation Spectroscopy) would be invaluable in confirming the connectivity between any residual protons and fluorine atoms, although in the fully substituted title compound, proton NMR is not directly applicable. However, in synthetic precursors or reaction products where protons are present, COSY provides unambiguous evidence of H-H coupling pathways. slideshare.netemerypharma.com
Heteronuclear 2D NMR experiments are of greater relevance. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are used to establish correlations between the fluorine (¹⁹F) or nitrogen (¹⁵N) nuclei and the carbon (¹³C) atoms of the pyridine ring. An HSQC experiment would reveal direct one-bond C-F couplings, while an HMBC spectrum would show correlations over two to three bonds, providing crucial data to assign the ¹³C chemical shifts of the five distinct carbon atoms in the pyridine ring. These assignments are critical for confirming the substitution pattern.
Solid-State NMR (SSNMR) Spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. This technique is particularly useful for studying compounds that are insoluble or for investigating crystalline polymorphism. nih.govrsc.org For Pyridine, 3,4,5-trichloro-2,6-difluoro-, solid-state ¹³C and ¹⁵N NMR could reveal insights into the molecular packing and intermolecular interactions in the crystal lattice. nih.gov The chemical shift anisotropy and quadrupolar coupling constants, which are averaged out in solution NMR, can be measured in the solid state, offering a more detailed picture of the electronic environment of the nuclei. acs.org
| NMR Technique | Application for Pyridine, 3,4,5-trichloro-2,6-difluoro- | Information Gained |
| ¹⁹F NMR | Direct observation of fluorine nuclei. | Chemical shifts and coupling constants (JFF, JCF, JNF). |
| ¹³C NMR | Characterization of the carbon backbone. | Five distinct signals corresponding to the pyridine ring carbons. |
| ¹⁵N NMR | Probing the nitrogen heteroatom. | Chemical shift indicative of the electronic environment of the nitrogen. |
| 2D HMBC (¹⁹F-¹³C) | Correlation of fluorine and carbon nuclei over multiple bonds. | Unambiguous assignment of ¹³C signals and confirmation of the substitution pattern. |
| Solid-State NMR | Analysis of the compound in its solid, crystalline form. | Information on crystal packing, polymorphism, and intermolecular interactions. nih.govrsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to confirm its structure. nih.gov
For Pyridine, 3,4,5-trichloro-2,6-difluoro-, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental formula, C₅Cl₃F₂N. nih.gov The theoretical exact mass of this compound can be calculated and compared with the experimental value, with deviations typically in the low parts-per-million (ppm) range, providing strong evidence for the compound's identity.
Fragment Analysis in tandem mass spectrometry (MS/MS) experiments offers deeper structural insights. By subjecting the molecular ion to collision-induced dissociation, a characteristic fragmentation pattern is generated. For Pyridine, 3,4,5-trichloro-2,6-difluoro-, expected fragmentation pathways would involve the loss of chlorine and fluorine atoms, as well as cleavage of the pyridine ring. The analysis of these fragments helps to piece together the molecular structure and can be used to differentiate it from isomers. The isotopic pattern resulting from the three chlorine atoms provides a distinctive signature in the mass spectrum, further aiding in the identification of chlorine-containing fragments.
| Property | Value |
| Molecular Formula | C₅Cl₃F₂N |
| Monoisotopic Mass | 216.90643 Da |
| Predicted [M+H]⁺ | 217.91371 m/z |
| Predicted [M-H]⁻ | 215.89915 m/z |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org These methods are highly sensitive to the molecular structure and bonding, making them valuable for identifying functional groups and tracking changes during a chemical reaction.
The IR and Raman spectra of Pyridine, 3,4,5-trichloro-2,6-difluoro- would be characterized by a series of bands corresponding to the stretching and bending vibrations of the C-C, C-N, C-Cl, and C-F bonds within the molecule. The vibrational spectra of the parent 2,6-difluoropyridine (B73466) would serve as a useful reference. researchgate.netnih.gov The introduction of three chloro substituents would be expected to cause significant shifts in the vibrational frequencies and the appearance of new bands associated with C-Cl stretching and bending modes.
In reaction studies, IR and Raman spectroscopy can be used for real-time monitoring. For instance, in a substitution reaction where a chlorine or fluorine atom is replaced, the disappearance of vibrational bands characteristic of the starting material and the appearance of new bands corresponding to the product can be observed, allowing for the tracking of reaction progress.
Chromatographic Separation Techniques for Reaction Mixture Analysis and Purity Assessment in Synthetic Research
Chromatographic techniques are paramount for separating the components of a reaction mixture, enabling the isolation of the desired product and the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov Given the likely volatility of Pyridine, 3,4,5-trichloro-2,6-difluoro- and potential byproducts in its synthesis, GC-MS would be an ideal method for reaction mixture analysis.
In a typical GC-MS analysis, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is obtained. This allows for the identification of the main product, unreacted starting materials, and any volatile byproducts formed during the reaction. The high sensitivity of GC-MS makes it suitable for detecting trace impurities, which is crucial for purity assessment. researchgate.net
A hypothetical GC-MS method for analyzing a reaction mixture in the synthesis of Pyridine, 3,4,5-trichloro-2,6-difluoro- could involve a non-polar capillary column and a temperature gradient to ensure the separation of components with a range of volatilities.
| Parameter | Example Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netimpactfactor.org It is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis.
For Pyridine, 3,4,5-trichloro-2,6-difluoro-, a reversed-phase HPLC method would likely be effective for both reaction monitoring and purity assessment. In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The high degree of halogenation in the target molecule gives it a non-polar character, suggesting it would be well-retained and separated on a C18 column.
Reaction Monitoring by HPLC involves taking aliquots from the reaction mixture at different time points and analyzing them to determine the relative amounts of starting materials, intermediates, and products. This information is critical for optimizing reaction conditions such as temperature, time, and catalyst loading.
Purity Assessment by HPLC with a UV detector allows for the quantification of the main product and any non-volatile impurities. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component. For preparative applications, the separated fractions can be collected for further analysis or use.
| Parameter | Example Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
In-situ Spectroscopic Monitoring of Synthetic Transformations Involving Pyridine, 3,4,5-trichloro-2,6-difluoro-
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopy is a powerful tool for achieving this by analyzing the reaction mixture as it evolves without the need for sample extraction. For the synthesis of Pyridine, 3,4,5-trichloro-2,6-difluoro-, which is often prepared via halogen exchange (HALEX) reactions from precursors like pentachloropyridine (B147404), techniques such as Fourier-transform infrared (FTIR) spectroscopy are particularly useful. rsc.org
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the vibrational spectra of the reactants, intermediates, and products can be tracked continuously. The substitution of chlorine atoms with fluorine atoms on the pyridine ring would lead to distinct shifts in the C-Cl, C-F, and pyridine ring vibrational modes. For instance, the strong C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region) would increase in intensity as the reaction progresses, while the C-Cl stretching frequencies (typically 600-800 cm⁻¹) would diminish. This allows for the precise determination of reaction endpoints, optimization of process parameters (e.g., temperature, reagent addition rate), and detection of any potential side-product formation.
While specific experimental data for Pyridine, 3,4,5-trichloro-2,6-difluoro- is not available, the table below illustrates the type of data that would be collected from in-situ FTIR monitoring of a representative HALEX synthesis.
Table 1: Illustrative In-situ FTIR Data for a HALEX Synthesis This table is a representative example of the data format and expected observations.
| Reaction Time (min) | Key Vibrational Band (cm⁻¹) | Assignment | Normalized Absorbance | Interpretation |
|---|---|---|---|---|
| 0 | 750 | C-Cl Stretch (Pentachloropyridine) | 1.00 | Start of reaction, reactant at max concentration. |
| 30 | 1250 | C-F Stretch (Fluorinated intermediate) | 0.25 | Formation of the first C-F bond. |
| 60 | 750 | C-Cl Stretch (Pentachloropyridine) | 0.40 | Consumption of reactant. |
| 90 | 1280 | C-F Stretch (Pyridine, 3,4,5-trichloro-2,6-difluoro-) | 0.75 | Formation of the target difluoro- product. |
| 120 | 1280 | C-F Stretch (Pyridine, 3,4,5-trichloro-2,6-difluoro-) | 0.98 | Reaction approaching completion. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.comthepharmajournal.com For Pyridine, 3,4,5-trichloro-2,6-difluoro-, a single-crystal X-ray diffraction (SCXRD) study would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the pyridine ring. nih.gov
Beyond the intramolecular structure, this technique is crucial for analyzing the supramolecular assembly, which is governed by intermolecular interactions. acs.org In halogenated compounds, interactions such as halogen bonding (C-Cl···N, C-Cl···Cl) and hydrogen bonding are significant in directing the crystal packing. mdpi.comnih.gov The presence of both electron-donating (chlorine) and electron-withdrawing (fluorine) halogens, along with the pyridine nitrogen and aromatic π-system, creates a complex electronic landscape. This can facilitate a variety of non-covalent interactions, including π-π stacking and C-F···π interactions, which dictate the material's solid-state properties. nih.gov Understanding these interactions is fundamental for crystal engineering and designing materials with specific physical properties. mdpi.com
The following table provides an illustrative example of the crystallographic data that would be obtained from an SCXRD analysis of Pyridine, 3,4,5-trichloro-2,6-difluoro-.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data This table is a representative example of the data format and expected parameters.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅Cl₃F₂N |
| Formula Weight | 218.41 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.91 |
| c (Å) | 14.23 |
| β (°) | 101.5 |
| Volume (ų) | 705.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.054 |
Electrochemical Analysis for Redox Behavior and Electron Transfer Characteristics
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of molecules. wikipedia.orglibretexts.org These techniques measure the current response of a compound to a linearly cycled potential sweep, providing information on oxidation and reduction potentials, the stability of redox species, and electron transfer kinetics. acs.org
For a polychlorinated aromatic compound like Pyridine, 3,4,5-trichloro-2,6-difluoro-, electrochemical analysis would primarily focus on its reductive behavior. The highly electronegative chlorine and fluorine atoms make the pyridine ring electron-deficient and thus susceptible to reduction. CV can be used to determine the formal potentials for the addition of electrons to the molecule. rsc.org A key area of investigation for such compounds is the mechanism of reductive dehalogenation, where electron transfer leads to the cleavage of a carbon-halogen bond. nih.gov This can occur through a concerted mechanism (simultaneous electron transfer and bond cleavage) or a stepwise process (formation of a radical anion intermediate followed by bond cleavage). nih.gov The shape of the CV wave and its dependence on the potential scan rate can help distinguish between these pathways. libretexts.org Understanding the electron transfer characteristics is vital for applications where the molecule might be used as an electron acceptor or in contexts where its degradation pathways are important. researchgate.netresearchgate.net
An illustrative data table summarizing the kind of parameters obtained from a cyclic voltammetry experiment is presented below.
Table 3: Illustrative Electrochemical Data from Cyclic Voltammetry This table is a representative example of the data format and expected observations.
| Parameter | Value | Interpretation |
|---|---|---|
| First Reduction Potential (Epc1 vs. Fc/Fc⁺) | -2.15 V | Potential for the first one-electron reduction. |
| Second Reduction Potential (Epc2 vs. Fc/Fc⁺) | -2.40 V | Potential for a subsequent reduction or dehalogenation step. |
| Ipa/Ipc Ratio for Epc1 | < 1 (irreversible) | Indicates a chemically irreversible process, likely due to C-Cl bond cleavage following electron transfer. |
| Scan Rate Dependence | Peak potential shifts with scan rate | Consistent with a follow-up chemical reaction (EC mechanism). |
Environmental Transformation and Persistence Studies of Pyridine, 3,4,5 Trichloro 2,6 Difluoro
Photolytic Degradation Pathways and Kinetics under Simulated Environmental Conditions
Photolytic degradation is a primary mechanism for the breakdown of many aromatic compounds in the environment, driven by the absorption of solar radiation. For halogenated pyridines, photolysis can proceed through direct absorption of light or via indirect photosensitized reactions.
Direct photolysis of chlorinated pyridines in the atmosphere is considered a dominant removal mechanism. For instance, the estimated half-life for the direct photolysis of 2,3,5,6-tetrachloropyridine (B1294921) in the air is approximately one week. oecd.org In aqueous environments, the direct photolysis of this compound is significantly slower, with an estimated half-life of about one year in a 50 cm deep water body. oecd.org The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of natural photosensitizers like humic acids.
Indirect photooxidation in the atmosphere, primarily through reactions with hydroxyl radicals (•OH), is another important degradation pathway. The estimated half-life for the photooxidation of 2,3,5,6-tetrachloropyridine in the atmosphere is around three years. oecd.org In natural waters, indirect photolysis can be enhanced by the presence of dissolved organic matter, which can generate reactive oxygen species that contribute to the degradation of the pyridine (B92270) compound.
Table 7.1.1: Estimated Photolytic Half-Lives of Analogous Chlorinated Pyridines
| Compound | Environmental Compartment | Degradation Process | Estimated Half-Life |
|---|---|---|---|
| 2,3,5,6-Tetrachloropyridine | Air | Direct Photolysis | ~1 week |
| 2,3,5,6-Tetrachloropyridine | Water (50 cm depth) | Direct Photolysis | ~1 year |
Hydrolytic Stability and Transformation Mechanisms in Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of halogenated pyridines to hydrolysis is highly dependent on the nature and position of the halogen substituents.
Generally, chlorinated pyridines are relatively resistant to hydrolysis under neutral pH conditions. Studies on 2,3,5,6-tetrachloropyridine indicate that hydrolysis is a slow transformation process and does not significantly contribute to its removal from the environment. oecd.org The presence of fluorine atoms, as in Pyridine, 3,4,5-trichloro-2,6-difluoro-, could potentially influence its hydrolytic stability, but specific data are lacking. The stability of a related compound, flupyradifurone, which contains a substituted pyridine ring, showed hydrolysis half-lives of over 150 days at various temperatures. nih.gov
Biotransformation and Microbial Degradation Studies: Elucidation of Enzymatic Pathways
Microbial degradation is a critical process in the ultimate removal of persistent organic pollutants from the environment. The biodegradability of pyridine derivatives is inversely related to the degree of halogenation; highly halogenated pyridines are generally more resistant to microbial attack. nih.gov
Studies on chlorinated pyridines suggest that they are not readily biodegradable. nih.gov However, under certain conditions, microbial consortia can be adapted to degrade these compounds. The initial steps in the microbial metabolism of pyridines often involve hydroxylation of the ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.netnih.gov This initial hydroxylation makes the ring more susceptible to subsequent cleavage.
For chlorinated pyridines, reductive dechlorination under anaerobic conditions is a potential degradation pathway. This process involves the removal of chlorine atoms, which can decrease the toxicity and persistence of the compound. Following initial transformation, the pyridine ring can be cleaved, and the resulting aliphatic intermediates are then funneled into central metabolic pathways. researchgate.netnih.gov The complete mineralization of the pyridine ring to carbon dioxide, water, and inorganic ions has been observed for some pyridine derivatives. researchgate.net
Identification and Elucidation of Chemical Degradation Products and Metabolites
The identification of degradation products is crucial for understanding the transformation pathways and assessing the potential risks of intermediate compounds. For halogenated pyridines, degradation can lead to a variety of products depending on the dominant environmental process.
Photodegradation of polychlorinated aromatic compounds often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed. This would suggest that the photolysis of Pyridine, 3,4,5-trichloro-2,6-difluoro- could lead to the formation of various di- and monochlorinated difluoropyridines.
Microbial degradation of pyridines typically results in hydroxylated intermediates. nih.govresearchgate.netnih.gov For instance, the degradation of chlorpyrifos, a pesticide containing a trichlorinated pyridine moiety, leads to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govplos.org Further microbial metabolism can lead to the cleavage of the pyridine ring.
Sorption and Transport Phenomena of Pyridine, 3,4,5-trichloro-2,6-difluoro- in Environmental Matrices
The transport and distribution of a chemical in the environment are largely determined by its sorption behavior to soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A higher Koc value indicates stronger sorption and lower mobility. chemsafetypro.com
For halogenated pyridines, sorption is expected to increase with the degree of halogenation due to increased hydrophobicity. An estimated Koc value for pentachloropyridine (B147404) is 2000, suggesting it has low to slight mobility in soil. nih.gov This implies that Pyridine, 3,4,5-trichloro-2,6-difluoro- would also be expected to have a significant affinity for soil organic matter.
The mobility of pyridine compounds in soil is also influenced by soil pH. As weak bases, pyridines can become protonated in acidic soils, leading to increased sorption to negatively charged soil colloids.
Volatilization can also be an important transport pathway for some halogenated pyridines. For example, 2,3,5,6-tetrachloropyridine has a relatively high volatility, and volatilization into the atmosphere is considered its primary transfer mechanism from water and soil surfaces. oecd.org
Table 7.5.1: Estimated Soil Sorption and Mobility of an Analogous Chlorinated Pyridine
| Compound | Log Kow | Estimated Koc (L/kg) | Mobility in Soil |
|---|
Table of Compounds Mentioned
| Compound Name |
|---|
| 2,3,5,6-Tetrachloropyridine |
| 3,5,6-trichloro-2-pyridinol (TCP) |
| Flupyradifurone |
| Pentachloropyridine |
Emerging Research Directions and Future Perspectives for Pyridine, 3,4,5 Trichloro 2,6 Difluoro
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
Future research will likely involve training ML models on large datasets of halogenated heterocyclic compounds to predict the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring. Given the differential reactivity of C-F and C-Cl bonds, AI could predict reaction conditions that favor the substitution of one halogen over another with high precision. acs.org This predictive power can significantly reduce the empirical, trial-and-error experimentation currently required, saving time and resources. illinois.edu
| Application Area | AI/ML Tool | Potential Impact | Relevant Findings |
|---|---|---|---|
| Reaction Outcome Prediction | Graph Neural Networks, Sequence-to-Sequence Models | Accurately predict major and minor products of substitution reactions, optimizing yield and purity. | AI models can forecast reaction outcomes by analyzing reactants and conditions, reducing experimental load. researchgate.net |
| Synthesis Route Planning | Retrosynthesis Algorithms (e.g., MCTS-based) | Design of efficient, multi-step syntheses for novel derivatives, identifying cost-effective and sustainable pathways. | AI can propose novel synthetic routes that are comparable to or better than those designed by human experts. acs.org |
| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. | AI integrated with automated systems provides real-time feedback to rapidly optimize reaction conditions. illinois.edu |
Novel Catalytic Systems for Sustainable Derivatization and Functionalization
The functionalization of Pyridine, 3,4,5-trichloro-2,6-difluoro- is a key step in unlocking its potential. The development of novel catalytic systems is paramount for achieving selective and sustainable transformations. Future research is expected to focus on catalysts that can differentiate between the C-Cl and C-F bonds, enabling programmed, stepwise derivatization.
Transition-metal catalysis, particularly with palladium, copper, or nickel complexes, offers promising avenues for cross-coupling reactions. These catalysts could enable the selective formation of C-C, C-N, and C-O bonds at specific positions on the pyridine ring, allowing for the construction of complex molecular architectures. A significant challenge and opportunity lie in designing ligands that can tune the catalyst's activity and selectivity for this specific substrate.
Moreover, the push for green chemistry will drive research into photocatalysis and electrocatalysis. These methods can often proceed under milder conditions without the need for stoichiometric chemical reagents, reducing waste. For instance, photoredox catalysis could be employed to activate a specific C-halogen bond for radical-based functionalization, offering reaction pathways that are complementary to traditional polar reactions.
| Catalytic System | Target Reaction | Potential Advantages |
|---|---|---|
| Palladium/Ligand Complexes | Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling | High selectivity for C-Cl bond activation, enabling precise C-C, C-N, and C-alkyne bond formation. |
| Nickel Dual Catalysis | Cross-Electrophile Coupling | Allows for the coupling of two different electrophilic sites, potentially activating C-F bonds. |
| Photoredox Catalysis | Radical Addition, C-H Functionalization | Mild reaction conditions, generation of reactive intermediates for novel transformations. |
| Electrocatalysis | Reductive Coupling/Functionalization | Avoids chemical reductants, offers tunable reactivity through applied potential. |
Exploration of Pyridine, 3,4,5-trichloro-2,6-difluoro- in Advanced Functional Materials and Nanotechnology
The unique electronic properties of highly halogenated aromatics suggest that Pyridine, 3,4,5-trichloro-2,6-difluoro- could be a valuable building block for advanced materials. mdpi.com The strong electron-withdrawing nature of the halogen atoms and the pyridine nitrogen makes the ring system highly electron-deficient. This property is desirable in the design of organic semiconductors, particularly n-type materials used in organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
By strategically replacing the halogen atoms with conjugated organic moieties through cross-coupling reactions, researchers could synthesize novel polymers and small molecules with tailored electronic and photophysical properties. For example, polymers incorporating the trichlorodifluoropyridine unit may exhibit enhanced thermal stability and chemical resistance, properties conferred by the high fluorine content. mdpi.com
In nanotechnology, this compound could serve as a precursor for functionalizing nanomaterials such as graphene or carbon nanotubes. The pyridine moiety can coordinate to metal surfaces or participate in π-π stacking interactions, while the reactive halogen sites provide handles for covalent attachment of other functional groups. Such functionalized nanomaterials could find use in composites, coatings, or electronic devices.
Challenges and Opportunities in the Scalable and Sustainable Synthesis of Halogenated Pyridines
The widespread application of Pyridine, 3,4,5-trichloro-2,6-difluoro- is contingent upon the development of scalable and sustainable synthetic methods. The synthesis of polyhalogenated pyridines often involves harsh reaction conditions, such as high temperatures and pressures, and the use of expensive or hazardous reagents. googleapis.com
Challenges:
Harsh Conditions: Halogen exchange (Halex) reactions to introduce fluorine often require high temperatures and polar aprotic solvents, which can be difficult to manage on a large scale. googleapis.com The synthesis of pentachloropyridine (B147404), a potential precursor, also involves high temperatures and corrosive reagents. mdpi.com
Reagent Cost and Stoichiometry: Fluorinating agents like cesium fluoride (B91410) (CsF) are effective but expensive. While potassium fluoride (KF) is cheaper, it is often less reactive, requiring higher temperatures or phase-transfer catalysts. googleapis.com
Opportunities:
Continuous Flow Chemistry: Migrating synthesis from batch reactors to continuous flow systems can offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate scalability.
Greener Solvents and Catalysts: Research into more environmentally benign solvents and the development of highly active catalysts that allow for lower temperatures and reduced reagent loads are crucial for sustainability.
Novel Synthetic Routes: Exploring alternative synthetic strategies that build the substituted pyridine ring from acyclic precursors, rather than relying on the halogenation of pyridine itself, could provide more direct and efficient access to the target molecule.
| Parameter | Traditional Batch Synthesis | Future Flow Synthesis |
|---|---|---|
| Reagents | Often requires excess KF or expensive CsF. googleapis.com | Stoichiometric reagent use, improved catalyst efficiency. |
| Conditions | High temperatures (e.g., >200°C), long reaction times. googleapis.com | Precise temperature control, shorter residence times. |
| Safety | Risk of thermal runaway, handling of bulk hazardous materials. | Smaller reaction volumes, enhanced heat transfer, improved safety profile. |
| Scalability | Difficult to scale due to heat/mass transfer limitations. | Easier to scale by running the system for longer periods ("scaling out"). |
Potential for Advanced Sensing and Detection Platform Integration
The reactivity of the C-halogen bonds in Pyridine, 3,4,5-trichloro-2,6-difluoro- makes it an attractive scaffold for developing chemical sensors. By selectively replacing one or more halogen atoms with a receptor molecule—a group designed to bind a specific analyte—highly specialized sensors can be created.
One promising approach involves integrating this pyridine core with a fluorophore. researchgate.net The electron-deficient nature of the pyridine ring can be used to modulate the emission properties of the fluorophore through mechanisms like photoinduced electron transfer (PET). Upon binding of a target analyte (e.g., a metal ion or an anion) to the receptor, the electronic structure of the system would be perturbed, leading to a detectable change in fluorescence intensity or color ("turn-on" or "turn-off" sensing). researchgate.net
Furthermore, derivatives of 3,4,5-trichloro-2,6-difluoropyridine could be immobilized on the surfaces of sensing platforms, such as gold nanoparticles, quantum dots, or electrodes. This integration would allow for the development of various types of sensors, including colorimetric, electrochemical, or surface plasmon resonance (SPR) based biosensors, for detecting environmental pollutants or biological markers.
Conclusion
Synthesis of Key Research Insights on Pyridine (B92270), 3,4,5-trichloro-2,6-difluoro-
Pyridine, 3,4,5-trichloro-2,6-difluoro- is a highly halogenated heterocyclic compound that has been identified primarily as a valuable chemical intermediate in organic synthesis. lookchem.com Research insights converge on its role as a versatile building block, deriving its utility from the unique electronic and steric properties conferred by its five halogen substituents. The presence of both chlorine and fluorine atoms on the pyridine ring allows for selective functionalization, making it a precursor for more complex molecules. lookchem.com
The core reactivity of this scaffold is centered around nucleophilic aromatic substitution (SNAr), a common reaction pathway for electron-deficient aromatic systems like polyhalogenated pyridines. lookchem.com The fluorine atoms, in particular, activate the ring towards nucleophilic attack, providing reliable handles for introducing other functional groups. While specific synthesis routes for this exact isomer are not extensively detailed in readily available literature, the preparation of related compounds, such as 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) via halogen exchange with potassium fluoride (B91410), suggests that 3,4,5-trichloro-2,6-difluoropyridine is likely synthesized through similar fluorination reactions of more chlorinated pyridine precursors. google.com Its significance is not in its end-use but in its potential to be transformed into a wide array of other substances, particularly for the agrochemical and pharmaceutical industries. lookchem.com
Table 1: Chemical Identity and Properties of Pyridine, 3,4,5-trichloro-2,6-difluoro-
| Identifier | Value |
|---|---|
| IUPAC Name | 3,4,5-trichloro-2,6-difluoropyridine nih.gov |
| CAS Number | 5958-25-8 nih.gov |
| Molecular Formula | C₅Cl₃F₂N nih.gov |
| Molecular Weight | 218.41 g/mol nih.gov |
| Synonyms | 2,6-difluoro-3,4,5-trichloropyridine nih.gov |
Significance of Continued Academic Inquiry into Polyhalogenated Pyridine Scaffolds
The continued academic and industrial inquiry into polyhalogenated pyridine scaffolds, including 3,4,5-trichloro-2,6-difluoro-, is of considerable significance. The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of thousands of clinically useful agents and FDA-approved drugs. nih.govrsc.org Its presence in a molecule can enhance pharmacokinetic properties such as metabolic stability, cellular permeability, and bioavailability. nih.govresearchgate.net
Polyhalogenation of this scaffold adds another layer of utility. The halogen atoms act as versatile synthetic handles, enabling chemists to perform subsequent reactions to build molecular complexity and create large libraries of compounds for drug discovery and screening. lookchem.comdovepress.com Fluorinated organic compounds, in particular, often exhibit unique properties, including increased thermal stability and chemical resistance, which makes them valuable not only in pharmaceuticals but also in agrochemicals and advanced materials science. mdpi.com The study of how different halogen patterns on the pyridine ring influence reactivity and biological activity is crucial for rational drug design. dovepress.com As challenges like multidrug-resistant pathogens emerge, the need for novel molecular frameworks is paramount, and polyhalogenated pyridines represent a promising and versatile platform for developing the next generation of therapeutic agents. nih.gov
Outlook on Transformative Research Contributions Pertaining to Pyridine, 3,4,5-trichloro-2,6-difluoro-
The future research landscape for Pyridine, 3,4,5-trichloro-2,6-difluoro- is poised for transformative contributions centered on its application as a specialized building block. The primary outlook involves leveraging its distinct substitution pattern to access novel chemical space. Future work will likely focus on the selective and sequential displacement of its halogen atoms to synthesize complex, multi-functionalized pyridine derivatives that would be difficult to produce by other means.
Transformative research may emerge in several key areas:
Novel Agrochemicals and Pharmaceuticals : The compound serves as a key intermediate for creating new pesticides, herbicides, and drug candidates. lookchem.comontosight.ai Its unique arrangement of halogens could lead to final products with enhanced potency, novel modes of action, or improved safety profiles.
Materials Science : Highly halogenated organic compounds can be precursors to polymers and materials with high thermal stability and chemical resistance. mdpi.com Future studies could explore the incorporation of the 3,4,5-trichloro-2,6-difluoropyridine moiety into polymer backbones for applications in aerospace or electronics.
Catalysis and Ligand Development : The electron-poor nature of the ring system could be exploited in the design of new ligands for organometallic catalysis, potentially enabling new types of chemical transformations.
Ultimately, the transformative value of Pyridine, 3,4,5-trichloro-2,6-difluoro- will be realized through innovative synthetic methodologies that unlock its full potential to create next-generation functional molecules.
Q & A
Q. What are the standard synthetic routes for preparing 3,4,5-trichloro-2,6-difluoropyridine?
The compound is typically synthesized via sequential halogenation of pyridine derivatives. A common approach involves:
- Chlorination : Introducing chlorine atoms at positions 3, 4, and 5 using reagents like PCl₅ or Cl₂ under controlled temperatures (e.g., 100–150°C).
- Fluorination : Substituting hydrogen at positions 2 and 6 using fluorinating agents such as HF or KF in the presence of catalysts (e.g., FeF₃) at 300–500°C . Purification often involves fractional distillation or column chromatography, followed by validation via GC/HPLC (>98% purity) .
Q. What analytical techniques are essential for characterizing this compound?
Core methods include:
Q. What safety protocols are recommended for handling this compound?
Key precautions:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to toxicity (H302, H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in amber glass containers at 2–8°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
Discrepancies in properties like boiling point (e.g., 375.2K in vs. 432.7K in ) arise from differences in measurement conditions (pressure, purity). To address this:
Q. What strategies mitigate regioselectivity challenges during halogenation?
Competing substitution patterns can occur due to steric/electronic effects. Solutions include:
Q. How does the compound behave under thermal stress, and what decomposition products form?
Thermal gravimetric analysis (TGA) reveals:
- Decomposition onset : ~200°C, releasing HCl, HF, and chlorinated pyridine fragments .
- Mitigation : Use inert atmospheres (N₂/Ar) during high-temperature reactions to suppress degradation .
Methodological Challenges & Solutions
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Ullmann couplings .
- logP Estimation : Crippen’s method gives logP = 2.81, indicating moderate hydrophobicity for solvent selection .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) due to the compound’s low water solubility.
- Slow Evaporation : Achieve single crystals by controlled solvent removal at 4°C .
Cross-Disciplinary Applications
Q. What role does this compound play in agrochemical intermediates?
It serves as a precursor for herbicides (e.g., Florasulam) via condensation with 2,6-difluoroaniline in DMSO/pyridine . Key advantages:
- High electrophilicity at C-2/C-6 positions for nucleophilic substitution.
- Stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
